trans-2-(4-Propylphenyl)cyclohexanol
Description
trans-2-(4-Propylphenyl)cyclohexanol (CAS: 933674-57-8) is a cyclohexanol derivative with a 4-propylphenyl substituent at the trans-2 position of the cyclohexanol ring. Its molecular formula is C₁₅H₂₂O, with a molar mass of 218.33–218.34 g/mol .
Properties
IUPAC Name |
(1R,2S)-2-(4-propylphenyl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-2-5-12-8-10-13(11-9-12)14-6-3-4-7-15(14)16/h8-11,14-16H,2-7H2,1H3/t14-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNHQOQCMHCVTP-LSDHHAIUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2CCCCC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=C(C=C1)[C@@H]2CCCC[C@H]2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method for synthesizing trans-2-(4-Propylphenyl)cyclohexanol involves the hydroboration-oxidation of 4-propylphenylcyclohexene. The reaction typically uses borane (BH3) in tetrahydrofuran (THF) followed by oxidation with hydrogen peroxide (H2O2) in a basic medium to yield the desired alcohol.
Sharpless Asymmetric Dihydroxylation: Another method involves the Sharpless asymmetric dihydroxylation of 4-propylphenylcyclohexene using potassium osmate dihydrate and a chiral ligand such as (DHQD)2PHAL. This method provides high enantioselectivity and yields the trans isomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration-oxidation processes using continuous flow reactors to ensure efficient and consistent production. Catalysts and reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Trans-2-(4-Propylphenyl)cyclohexanol can undergo oxidation to form the corresponding ketone, trans-2-(4-Propylphenyl)cyclohexanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding hydrocarbon, trans-2-(4-Propylphenyl)cyclohexane, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form trans-2-(4-Propylphenyl)cyclohexyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products:
Oxidation: Trans-2-(4-Propylphenyl)cyclohexanone
Reduction: Trans-2-(4-Propylphenyl)cyclohexane
Substitution: Trans-2-(4-Propylphenyl)cyclohexyl chloride
Scientific Research Applications
Chemistry: Trans-2-(4-Propylphenyl)cyclohexanol is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. It is also employed in the study of stereochemical effects in organic reactions.
Biology: In biological research, this compound is used to investigate the effects of stereochemistry on biological activity and receptor binding. It serves as a model compound for studying the interactions of chiral molecules with biological systems.
Medicine: this compound has potential applications in medicinal chemistry as a building block for the synthesis of pharmaceuticals. Its unique structure may contribute to the development of new drugs with specific stereochemical requirements.
Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and as an intermediate in the production of specialty chemicals. Its applications extend to the manufacture of fragrances, flavors, and other consumer products.
Mechanism of Action
The mechanism of action of trans-2-(4-Propylphenyl)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The propylphenyl group contributes to hydrophobic interactions, enhancing the compound’s stability and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares trans-2-(4-Propylphenyl)cyclohexanol with related cyclohexanol derivatives, focusing on substituent effects, synthesis methods, and applications.
Substituent Variations and Physicochemical Properties
Key Observations :
- Bulky substituents (e.g., quinolin-2-yl, 4-propylphenyl) enhance steric hindrance, influencing enantioselectivity in catalysis or ligand binding .
- Halogenated derivatives (e.g., 4-bromophenyl) are precursors for cross-coupling reactions .
- Polar substituents (e.g., azaarylsulfanyl) enable pH-responsive conformational changes, useful in dynamic molecular systems .
Key Observations :
- Aluminum alkoxide reductions (e.g., Al(Oi-Pr)₃) are highly effective for trans-selectivity in cyclohexanol derivatives .
- Enzymatic resolution (e.g., Novozym® 435) is critical for achieving high enantiopurity in pharmacologically relevant analogs like vesamicol .
Stability and Toxicity Considerations
- Cyclohexanol Backbone: Generally stable under physiological conditions but may exhibit toxicity at high concentrations due to membrane-disrupting effects .
- Volatility: Cyclohexane-based precursors (e.g., cyclohexanone) are highly volatile, complicating large-scale synthesis .
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